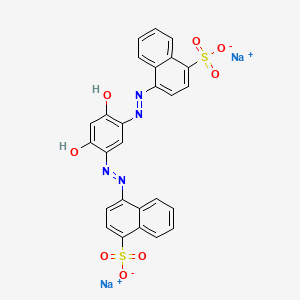
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of bromine, chlorine, carbonyl, and sulfonate functional groups attached to a benzene ring. These functional groups impart unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the bromination of a benzene derivative. The general synthetic route includes:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Substitution: Halogens (Cl2, Br2) in the presence of catalysts like FeCl3 or AlCl3.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic medium.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: Alcohols or other reduced forms of the carbonyl group.
Oxidation: Sulfonic acids or other oxidized forms of the sulfonate group.
Scientific Research Applications
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of multiple functional groups allows it to form various types of bonds, including hydrogen bonds, ionic bonds, and covalent bonds, with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenyl 4-methylbenzene-1-sulfonate
- 4-Bromo-2-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
- 2-Chloro-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate
Uniqueness
2-Bromo-4-(chlorocarbonyl)phenyl 4-methylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorocarbonyl, and sulfonate groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
CAS No. |
77823-21-3 |
|---|---|
Molecular Formula |
C14H10BrClO4S |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(2-bromo-4-carbonochloridoylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H10BrClO4S/c1-9-2-5-11(6-3-9)21(18,19)20-13-7-4-10(14(16)17)8-12(13)15/h2-8H,1H3 |
InChI Key |
GKHXTGBBEPSLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
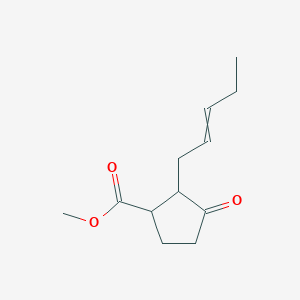
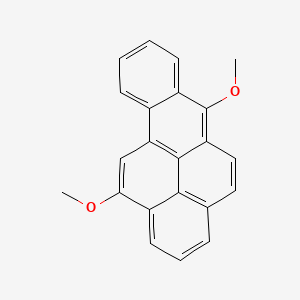

![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
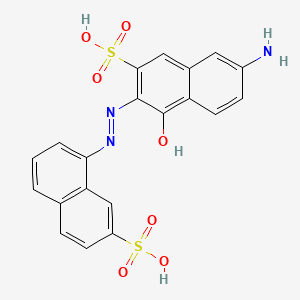
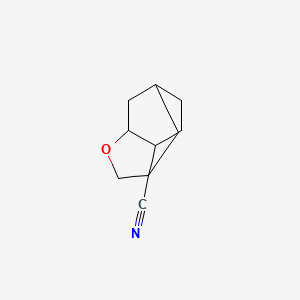


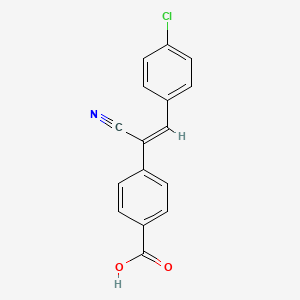
![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
